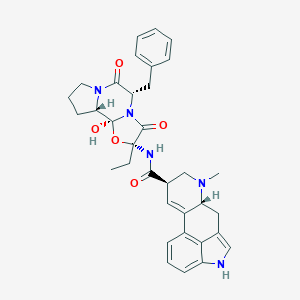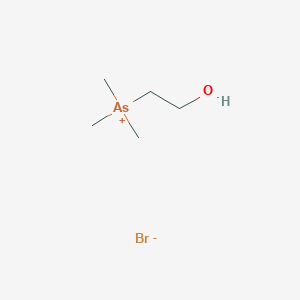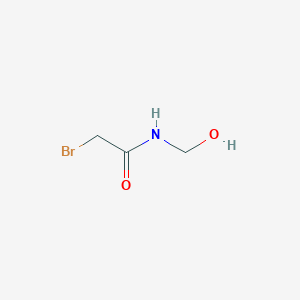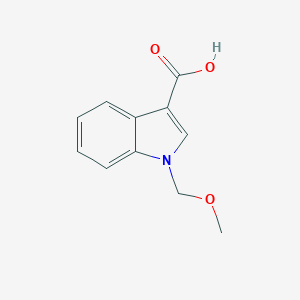
Ergostine
Overview
Description
Ergostine is an ergoloid-like chemical compound produced by the fungus Claviceps purpurea . It is part of the ergot alkaloid family, which are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters . This compound has a complex molecular structure with the chemical formula C34H37N5O5 and a molar mass of 595.700 g·mol−1 .
Scientific Research Applications
Ergostine has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and chemical properties of ergot alkaloids . In biology, this compound is used to investigate the effects of ergot alkaloids on cellular processes and neurotransmitter systems . In medicine, this compound and other ergot alkaloids have been studied for their potential therapeutic effects on conditions such as migraines, postpartum hemorrhages, and Parkinson’s disease . In industry, this compound is used in the production of pharmaceuticals and as a research tool for studying fungal metabolites .
Safety and Hazards
Mechanism of Action
Target of Action
Ergostine, also known as Erdosteine, is primarily targeted towards the mucus in the respiratory tract . It is used to treat conditions characterized by pathological mucus such as respiratory tract infections and chronic obstructive pulmonary disease (COPD) .
Mode of Action
This compound is a mucolytic agent, meaning it breaks down mucus . It contains sulfhydryl groups which are released after this compound undergoes hepatic first-pass metabolism . The released sulfhydryl groups result in three active metabolites that possess mucolytic activity in addition to free radical scavenging activity . This compound acts to control mucus production and its viscosity while increasing mucociliary transport . It also combats the effects of free radicals resulting from cigarette smoke .
Biochemical Pathways
This compound is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . Experimental studies have documented that this compound prevents or reduces lung tissue damage induced by oxidative stress . In particular, MET 1 also regulates reactive oxygen species production .
Pharmacokinetics
It is known that this compound is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound has been shown to reduce cough frequency and severity, and sputum viscosity more quickly and more effectively than placebo . It also reduces the adhesivity of sputum more effectively than ambroxol 30mg twice daily . Co-administration of this compound and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, the co-administration of this compound and amoxicillin leads to higher concentrations of the antibiotic in the sputum . .
Preparation Methods
Ergostine is synthesized through the incorporation of alpha-aminobutyric acid into the compound by Claviceps purpurea . The biosynthesis involves the fungus incorporating the amino acid into the this compound structure, resulting in the formation of the compound . Industrial production methods for this compound typically involve the cultivation of Claviceps purpurea under controlled conditions to maximize the yield of the desired alkaloid .
Chemical Reactions Analysis
Ergostine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ergoline ring structure .
Comparison with Similar Compounds
Ergostine is similar to other ergot alkaloids such as ergotamine and ergometrine . These compounds share a common ergoline ring structure and have similar pharmacological effects . this compound is unique in its specific molecular modifications, which result in distinct biological activities and therapeutic potential . Other similar compounds include lysergic acid diethylamide (LSD) and methylergometrine, which also belong to the ergot alkaloid family .
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCFGMGGWCOOE-CTTKVJGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-38-8 | |
| Record name | Ergostine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergostine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERGOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RM45QOC5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)









![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

